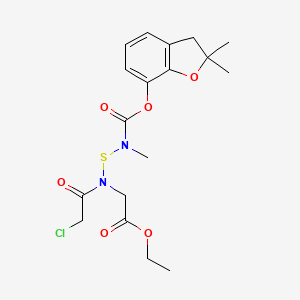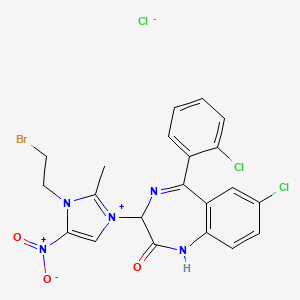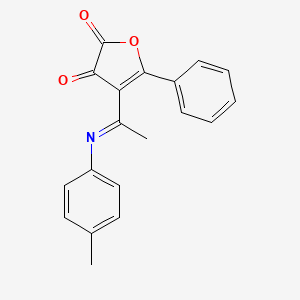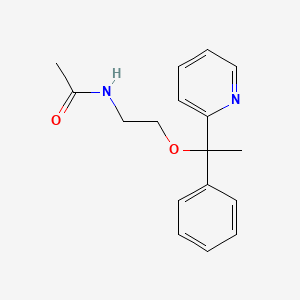
N,N-Didesmethyl-N-acetyldoxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Didesmethyl-N-acetyldoxylamine: is a chemical compound with the molecular formula C17H20N2O2 . It is a derivative of doxylamine, a first-generation antihistamine commonly used as a sleep aid and for allergy relief. The compound is characterized by its racemic stereochemistry and has a molecular weight of 284.3529 g/mol .
Analyse Des Réactions Chimiques
N,N-Didesmethyl-N-acetyldoxylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N,N-Didesmethyl-N-acetyldoxylamine has several applications in scientific research, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of reaction mechanisms and pathways.
Biology: It is used in studies related to its parent compound, doxylamine, to understand its biological effects and interactions.
Medicine: Research is conducted to explore its potential therapeutic effects and safety profile.
Industry: It may be used in the development of new pharmaceuticals and chemical products
Mécanisme D'action
The mechanism of action of N,N-Didesmethyl-N-acetyldoxylamine is not well-documented. it is likely to interact with similar molecular targets as doxylamine, such as histamine receptors. The pathways involved would include the inhibition of histamine activity, leading to its antihistamine effects .
Comparaison Avec Des Composés Similaires
N,N-Didesmethyl-N-acetyldoxylamine can be compared with other similar compounds, such as:
Doxylamine: The parent compound, commonly used as an antihistamine and sleep aid.
Diphenhydramine: Another first-generation antihistamine with similar uses.
Chlorpheniramine: A first-generation antihistamine used for allergy relief.
This compound is unique due to its specific structural modifications, which may result in different pharmacological properties .
Propriétés
Numéro CAS |
97143-67-4 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
N-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-14(20)18-12-13-21-17(2,15-8-4-3-5-9-15)16-10-6-7-11-19-16/h3-11H,12-13H2,1-2H3,(H,18,20) |
Clé InChI |
KBRKOHNZOGAGHG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCOC(C)(C1=CC=CC=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



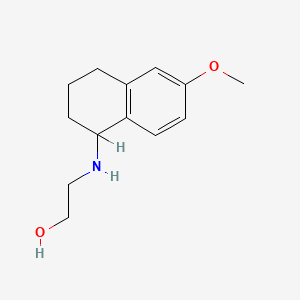
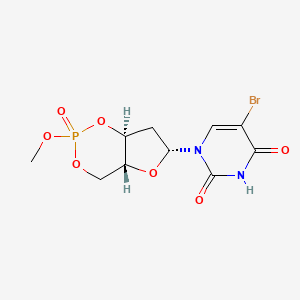
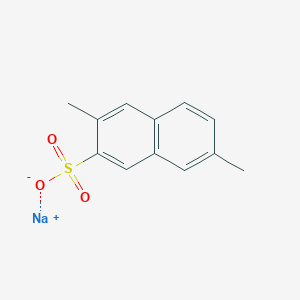

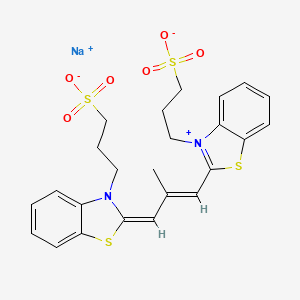
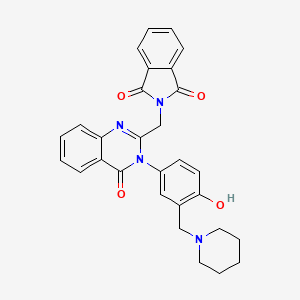
![4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide](/img/structure/B12720060.png)



